molecular formula C18H18N2O4S B4440679 1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide

1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4440679
M. Wt: 358.4 g/mol
InChI Key: KZOJNXRPTCGMED-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a dibenzofuran moiety linked to a piperidine ring via a sulfonyl group

Properties

IUPAC Name

1-dibenzofuran-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c19-18(21)12-7-9-20(10-8-12)25(22,23)13-5-6-17-15(11-13)14-3-1-2-4-16(14)24-17/h1-6,11-12H,7-10H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOJNXRPTCGMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of dibenzofuran, which can be synthesized from coal tar. The dibenzofuran is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group . The resulting sulfonylated dibenzofuran is then reacted with piperidine-4-carboxamide under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The dibenzofuran moiety can also interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate specific biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

    Dibenzofuran: Shares the dibenzofuran moiety but lacks the sulfonyl and piperidine groups.

    Piperidine-4-carboxamide: Contains the piperidine ring and carboxamide group but lacks the dibenzofuran and sulfonyl groups.

    Sulfonylated Aromatics: Compounds with similar sulfonyl groups attached to aromatic rings.

Uniqueness: 1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide is unique due to the combination of its structural elements. The presence of both the dibenzofuran and piperidine moieties linked by a sulfonyl group provides a distinct set of chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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1-(Dibenzo[b,d]furan-2-ylsulfonyl)piperidine-4-carboxamide

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